![molecular formula C12H14N2O B2368529 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 444907-79-3](/img/structure/B2368529.png)
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide
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Overview
Description
“2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(NC(CC#N)=O)C(C=C1)=CC=C1C
. This indicates that the compound contains a cyano group (CC#N), an acetamide group (NC(CC#N)=O), and a 4-methylphenyl group (C(C=C1)=CC=C1C). Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H14N2O and it has a molecular weight of 202.25 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Facile Synthesis of Diverse Derivatives : Ethyl 2-arylhydrazono-3-butyrates reacted with 2-cyano-N-(4-methylphenyl) acetamide to produce pyridinedione and pyridazine derivatives. These derivatives were further transformed into phthalazine, pyrimido[4,5-c]-pyridazine, pyrido[3,4-c]pyridazine, and 1,6-naphthyridine derivatives (Rady & Barsy, 2006).
Synthon in Heterocyclic Synthesis : 2-Cyano-N-(4-sulfamoylphenyl) acetamide has been used as a building block for the synthesis of various polyfunctionalized heterocyclic compounds, demonstrating its versatility as a synthon (Gouda, 2014).
Biological Activities
Antitumor Evaluation : In a study exploring novel syntheses and the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, it was found that most compounds exhibited high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines (Shams et al., 2010).
Synthesis of Analgesic and Anti-inflammatory Agents : Synthesis of novel derivatives of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide led to the discovery of potent and selective kappa-opioid agonists, showing potential analgesic and anti-inflammatory properties (Barlow et al., 1991).
Chemoselective Acetylation in Antimalarial Drug Synthesis : Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using this compound has been explored as a part of the synthesis process for antimalarial drugs (Magadum & Yadav, 2018).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-11(6-4-9)10(2)14-12(15)7-8-13/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCYYKJGBQABJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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